
3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one typically involves multiple steps. One common method includes the reaction of 4-methylbenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the hydroxy and phenyl groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group results in an alcohol .
Applications De Recherche Scientifique
3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mécanisme D'action
The mechanism by which 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, altering their activity and resulting in changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2,2-dimethyl-3-(4-chlorophenyl)-1-phenylpropan-1-one
- 3-Hydroxy-2,2-dimethyl-3-(4-methoxyphenyl)-1-phenylpropan-1-one
- 3-Hydroxy-2,2-dimethyl-3-(4-bromophenyl)-1-phenylpropan-1-one
Uniqueness
What sets 3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one apart from similar compounds is its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. This unique structure may result in different interactions with molecular targets and distinct applications in research and industry .
Propriétés
Numéro CAS |
113493-77-9 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H20O2/c1-13-9-11-15(12-10-13)17(20)18(2,3)16(19)14-7-5-4-6-8-14/h4-12,17,20H,1-3H3 |
Clé InChI |
LRCZYBRKFFOCFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(C)(C)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
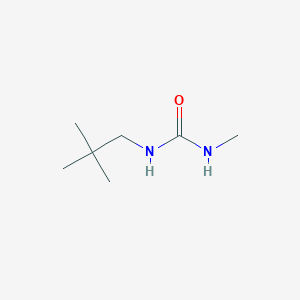
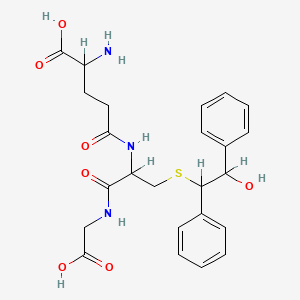
![4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione](/img/structure/B14318602.png)
![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)
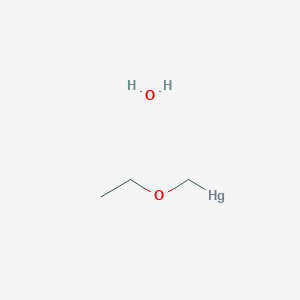
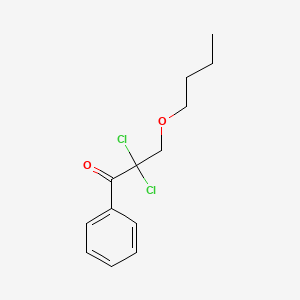
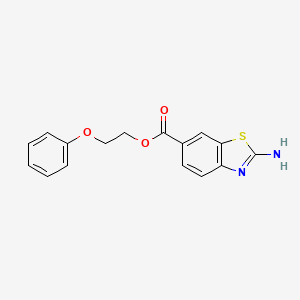

![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)
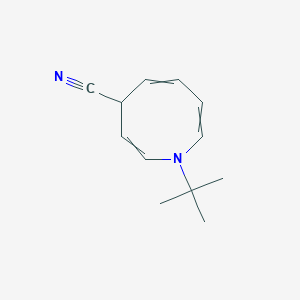
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)


